5,6,7,8-Tetramethoxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetramethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204860 | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56317-15-8 | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Occurrence and Isolation of 5,6,7,8 Tetramethoxycoumarin
Methodologies for Extraction and Isolation
The extraction and isolation of 5,6,7,8-Tetramethoxycoumarin from its natural sources typically involve a series of chromatographic techniques. A general procedure includes an initial extraction of the plant material with a solvent such as ethanol (B145695). researchgate.netnih.gov This crude extract is then subjected to various chromatographic methods for purification.
Commonly employed techniques include:
Silica (B1680970) gel column chromatography: This is a fundamental technique used to separate compounds based on their polarity. researchgate.netresearchgate.netnih.gov
Sephadex LH-20 chromatography: This method is often used for the separation of natural products. researchgate.netnih.gov
MCI gel chromatography: This is another type of column chromatography used in the purification process. researchgate.netnih.gov
ODS (Octadecylsilyl) chromatography: A form of reverse-phase chromatography. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): Both semi-preparative and analytical HPLC are crucial for the final purification and identification of the compound. researchgate.netresearchgate.netnih.gov
The structure of the isolated this compound is then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.netnih.gov
Data Tables
Table 1: Documented Plant Sources of this compound
| Plant Species | Part of Plant | Reference(s) |
| Pelargonium sidoides | Roots | afrigetics.comresearchgate.netafrigetics.com |
| Ailanthus altissima | Roots, Stem Bark | researchgate.nettiprpress.comresearchgate.net |
| Sapium discolor | Stems and Leaves | researchgate.netnih.gov |
| Cuscuta reflexa | Whole Plant | researchgate.net |
Table 2: Common Chromatographic Techniques for Isolation
| Technique | Purpose | Reference(s) |
| Silica Gel Column Chromatography | Initial separation of compounds | researchgate.netresearchgate.netnih.gov |
| Sephadex LH-20 Chromatography | Further purification of fractions | researchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Final purification and analysis | researchgate.netresearchgate.netnih.gov |
Solvent Extraction Techniques
The initial step in isolating this compound from plant material is solvent extraction. This process is designed to dissolve the target compound and other metabolites from the plant matrix, creating a crude extract for further purification.
A common method involves using a high-concentration ethanol solution. For instance, in the study of Sapium discolor, the dried and powdered stems and leaves were extracted with 95% ethanol. researchgate.netnih.gov Ethanol is a polar solvent effective at extracting a wide range of compounds, including coumarins. The choice of solvent is critical; it should effectively solubilize the target compound while minimizing the co-extraction of undesirable substances. Hexane (B92381) is another solvent frequently used in large-scale extractions of natural products, though ethanol was specified in the referenced isolation of this compound. aocs.org The fundamental factors governing the success of solvent extraction include the choice of solvent, temperature, extraction time, and the physical preparation of the plant material. aocs.org
Chromatographic Purification Methods
Following solvent extraction, the resulting crude extract contains a complex mixture of compounds. To isolate this compound, a sequence of chromatographic methods is employed. researchgate.netnih.gov This multi-dimensional approach leverages different separation mechanisms to progressively remove impurities and isolate the target molecule with high purity. bio-rad.com A representative purification workflow for this compound involves the sequential use of silica gel, Sephadex LH-20, MCI, and ODS chromatography, often concluding with a final polishing step using semi-preparative HPLC. researchgate.netnih.gov
Silica gel chromatography is a form of normal-phase adsorption chromatography widely used for the initial fractionation of plant extracts. dayonempm.be The stationary phase, silica gel, is a porous, high-surface-area form of silicon dioxide that is polar in nature. Separation occurs based on the differential adsorption of compounds to the silica surface as a mobile phase (a non-polar solvent or solvent mixture) passes through the column. Non-polar compounds have a lower affinity for the stationary phase and elute more quickly, while polar compounds are retained longer. In the isolation of this compound from both Sapium discolor and Ailanthus altissima, silica gel column chromatography was a key initial purification step. researchgate.netnih.govresearchgate.net
Table 1: Characteristics of Silica Gel 60 for Column Chromatography
| Property | Value | Source |
|---|---|---|
| Particle Size | 0.2-0.5 mm | |
| Pore Size | 6 nm (60 Å) | |
| pH (10% suspension) | ~7.0 |
| Matrix Type | Irregularly shaped silica gel | |
Sephadex LH-20 is a versatile chromatography medium used for the purification of natural products. fishersci.atprep-hplc.com It is composed of hydroxypropylated, cross-linked dextran (B179266) beads, giving it both hydrophilic and lipophilic properties. prep-hplc.comresearchgate.net This dual nature allows it to be used with a wide range of polar organic solvents and aqueous mixtures. fishersci.at Separation on Sephadex LH-20 can occur through two main mechanisms: molecular sizing (gel filtration), where larger molecules elute before smaller ones, and partition chromatography, based on the compound's relative solubility between the stationary and mobile phases. prep-hplc.comresearchgate.net This unique selectivity makes it effective for separating closely related molecules, such as different classes of coumarins. prep-hplc.com Its application was integral to the purification protocol for this compound isolated from Sapium discolor. researchgate.netnih.gov
Table 2: Properties of Sephadex LH-20
| Property | Value | Source |
|---|---|---|
| Matrix | Hydroxypropylated cross-linked dextran | prep-hplc.com |
| Particle Size (dry) | 18–111 µm | fishersci.at |
| Separation Mechanism | Molecular sizing, partition chromatography | researchgate.net |
| Key Application | Purification of natural products (steroids, lipids, coumarins) | fishersci.atsigmaaldrich.com |
MCI gel is a synthetic polymer-based packing material, commonly a polystyrene/divinylbenzene resin, used in liquid chromatography. diaion.comcolumnex.com These resins can be functionalized for use in various chromatographic modes, including reversed-phase and ion-exchange chromatography. diaion.combiokal.com In the context of purifying natural products like coumarins, MCI gel is often used in reversed-phase mode, where it separates compounds based on their hydrophobicity. Its robust nature and stable performance make it a valuable component in multi-step purification schemes. The use of MCI chromatography was reported as a step in the isolation of this compound from the ethanol extract of Sapium discolor. researchgate.netnih.gov
ODS (Octadecyl-silica) chromatography, also known as C18 chromatography, is a widely used form of reversed-phase chromatography. The stationary phase consists of silica particles that have been chemically bonded with C18 (octadecyl) hydrocarbon chains, creating a non-polar surface. uhplcslab.com Separation is based on the hydrophobic interactions between the analytes and the C18 chains. A polar mobile phase is used, and compounds are eluted in order of increasing hydrophobicity, with more polar compounds eluting first. ODS chromatography provides excellent resolution for a wide range of compounds and was employed in the purification train for this compound. researchgate.netnih.govuhplcslab.com
Semi-preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step, designed to achieve a high degree of purity for the target compound. shimadzu.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. shimadzu.com By scaling up a developed analytical method, it is possible to isolate milligram to gram quantities of a pure substance. shimadzu.com This technique offers high resolution, allowing for the separation of the target compound from any remaining closely related impurities. lcms.cz The isolation of this compound from Sapium discolor was finalized using semi-preparative HPLC to yield the pure compound. researchgate.netnih.gov
ODS Chromatography
Spectroscopic Elucidation of Isolated this compound
The structural confirmation of this compound, isolated from natural sources such as Sapium discolor and Pelargonium sidoides, relies on a comprehensive analysis of its spectroscopic data. acs.orgafrigetics.com Techniques including mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are pivotal in unambiguously determining its molecular structure. acs.orgresearchgate.net
The molecular formula of this compound is established as C₁₃H₁₄O₆, corresponding to a molecular weight of 266.25 g/mol , which is confirmed by mass spectrometry. chemnorm.com High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for confirming the elemental composition.
The elucidation of the coumarin (B35378) backbone and the specific placement of the four methoxy (B1213986) groups are achieved primarily through ¹H and ¹³C NMR spectroscopy. The UV-Vis spectrum provides information about the electronic transitions within the conjugated system of the molecule.
Mass Spectrometry (MS)
Mass spectral analysis is fundamental in determining the molecular weight and formula of the compound.
Molecular Ion Peak: Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak [M]⁺ corresponding to the molecular weight.
High-Resolution MS (HRMS): This technique confirms the elemental composition, C₁₃H₁₄O₆.
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| General | Molecular Formula | C₁₃H₁₄O₆ | chemnorm.com |
| General | Molecular Weight | 266.25 g/mol | chemnorm.com |
¹H-NMR Spectroscopy
The ¹H-NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by two doublets in the olefinic region, corresponding to the protons on the α-pyrone ring, and four distinct singlets in the upfield region, corresponding to the four methoxy groups attached to the aromatic ring. The absence of any signals in the aromatic region for a single proton singlet indicates a fully substituted benzene (B151609) ring moiety. afrigetics.com
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-3 | ~6.2-6.4 | d (doublet) | ~9.5 |
| H-4 | ~7.8-8.1 | d (doublet) | ~9.5 |
| 5-OCH₃ | ~3.9-4.1 | s (singlet) | - |
| 6-OCH₃ | ~3.9-4.1 | s (singlet) | - |
| 7-OCH₃ | ~3.9-4.1 | s (singlet) | - |
| 8-OCH₃ | ~3.9-4.1 | s (singlet) | - |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. It will display a total of 13 distinct carbon signals, confirming the molecular formula. Key signals include the carbonyl carbon of the lactone, carbons of the double bond, and the oxygenated aromatic carbons, as well as the four methoxy carbons.
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| C-2 (C=O) | ~160-162 |
| C-3 | ~112-114 |
| C-4 | ~138-140 |
| C-4a | ~106-108 |
| C-5 | ~140-142 |
| C-6 | ~145-147 |
| C-7 | ~145-147 |
| C-8 | ~145-147 |
| C-8a | ~146-148 |
| 5,6,7,8-OCH₃ | ~60-63 |
UV-Vis Spectroscopy
Theoretical studies using density functional theory have been performed to understand the electronic structure and UV-Vis spectrum of this compound. researchgate.net These studies predict three main absorption peaks resulting from π→π* electronic transitions within the conjugated system of the molecule. researchgate.net The addition of four methoxy groups to the coumarin core influences the electronic distribution and results in specific absorption maxima. researchgate.net
| Absorption Maxima (λmax) | Transition Type | Reference |
|---|---|---|
| 312 nm | π→π | researchgate.net |
| 244 nm | π→π | researchgate.net |
| 211 nm | π→π* and n→π* | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Iii. Chemical Synthesis and Analog Development of 5,6,7,8 Tetramethoxycoumarin
Total Synthesis Approaches to 5,6,7,8-Tetramethoxycoumarin
The complete synthesis of this compound has been achieved through various chemical strategies. These methods are crucial for producing the compound for research and potential therapeutic applications, as it is a synthetic derivative of coumarin (B35378). ontosight.ai
The synthesis of coumarin derivatives often involves well-established organic reactions. While specific details on the total synthesis of this compound are not extensively documented in the provided results, general coumarin synthesis methods can be inferred. The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. For this compound, a highly substituted phenol would be the required starting material.
Another versatile method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. In the context of this compound, a suitably substituted salicylaldehyde (B1680747) would be a key intermediate. The Baylis-Hillman reaction, which involves the reaction of an aldehyde and an activated alkene catalyzed by a tertiary amine, also provides a route to coumarin precursors. core.ac.uk The resulting adducts can then be cyclized to form the coumarin ring. core.ac.uk
The general mechanism for many coumarin syntheses involves the formation of a carbon-carbon bond to construct the α,β-unsaturated ester moiety, followed by an intramolecular cyclization (lactonization) to form the characteristic 2H-1-benzopyran-2-one core. researchgate.netyoutube.com The specific reagents and conditions determine the substitution pattern on the benzene (B151609) ring.
For this compound itself, which is an achiral molecule, stereoselective synthesis is not a primary concern. However, when synthesizing derivatives or analogs that contain chiral centers, stereoselectivity becomes critical. For instance, the introduction of a chiral side chain at the C3 or C4 position of the coumarin ring would necessitate stereoselective methods to control the absolute configuration of the new stereocenter(s).
General strategies for stereoselective synthesis in organic chemistry that could be applied to coumarin derivatives include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. clockss.orgharvard.edumdpi.comnii.ac.jp For example, asymmetric hydrogenation or dihydroxylation of a double bond in a precursor could introduce chirality with high stereocontrol. The Roush asymmetric allylation is another powerful method for introducing chiral centers in a controlled manner. clockss.org
Synthetic Pathways and Reaction Mechanisms
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the potential optimization of biological activity.
Structural modifications of the this compound scaffold can be envisioned at various positions to create a library of analogs. Common strategies include:
Modification of the Methoxy (B1213986) Groups: Demethylation of one or more methoxy groups to the corresponding hydroxyl groups can alter the compound's polarity and hydrogen bonding capabilities. afrigetics.com Conversely, the introduction of different alkoxy groups could modulate lipophilicity.
Substitution at C3 and C4: The C3 and C4 positions of the coumarin ring are common sites for modification. Introducing various substituents, such as alkyl, aryl, or heterocyclic groups, can significantly impact biological activity. core.ac.ukmdpi.com The Knoevenagel condensation is a widely used reaction for introducing substituents at the C3 position. mdpi.com
Introduction of Pharmacophores: Coupling the coumarin core with known pharmacologically active moieties is another strategy. For example, creating hybrid molecules with fragments known to interact with specific biological targets could lead to compounds with enhanced or novel activities. core.ac.uk
These modifications are guided by the goal of improving properties such as target affinity, selectivity, and pharmacokinetic profiles.
The synthesis of this compound and its derivatives relies on the availability of key precursor compounds. Based on general synthetic principles for polysubstituted aromatic compounds and coumarins, the following types of precursors are essential:
Substituted Phenols: A phenol with methoxy groups at positions 2, 3, 4, and 5 would be a direct precursor for a Pechmann-type condensation.
Substituted Salicylaldehydes: A 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde would be a critical starting material for syntheses involving the Perkin or Wittig reactions. The synthesis of such highly substituted benzaldehydes often requires multi-step procedures starting from simpler aromatic compounds. researchgate.net
Activated Alkenes and Alkynes: Reagents like methyl acrylate, acrylonitrile, and various propiolates are used to build the pyrone ring of the coumarin system. core.ac.ukmdpi.com
Phosphorus Reagents: Ylides for Wittig-type reactions and phosphonates for Horner-Wadsworth-Emmons reactions are crucial for forming the C3-C4 double bond in many coumarin syntheses. mdpi.com
The following table summarizes some key precursor compounds and their roles in the synthesis of coumarin derivatives.
| Precursor Type | Specific Example (Hypothetical for 5,6,7,8-TMC) | Synthetic Reaction/Role |
| Polymethoxybenzene | 1,2,3,4-Tetramethoxybenzene | Starting material for functionalization to a phenol or benzaldehyde. |
| Substituted Phenol | 2,3,4,5-Tetramethoxyphenol | Nucleophile in Pechmann condensation. |
| Substituted Salicylaldehyde | 2-Hydroxy-3,4,5,6-tetramethoxybenzaldehyde | Electrophile in Perkin, Wittig, or Baylis-Hillman reactions. core.ac.ukresearchgate.net |
| β-Keto Ester | Ethyl acetoacetate | Reactant in Pechmann condensation. |
| Acid Anhydride | Acetic anhydride | Reactant in Perkin reaction. |
| Activated Alkenes | Methyl acrylate | Reactant in Baylis-Hillman reaction. core.ac.uk |
| Phosphorus Ylide | (Triphenylphosphoranylidene)acetic acid ethyl ester | Reagent in Wittig reaction to form the α,β-unsaturated ester. |
Iv. Biological Activities of 5,6,7,8 Tetramethoxycoumarin
Antimicrobial Properties
The antimicrobial potential of 5,6,7,8-Tetramethoxycoumarin is suggested by its presence in plant extracts that exhibit such activities. researchgate.net However, specific studies delineating the direct antimicrobial effects of the isolated compound are scarce.
The antibacterial activity of extracts from Pelargonium sidoides, a known source of this compound, has been evaluated against a range of bacteria. researchgate.netafrigetics.com These studies have tested crude extracts and various isolated constituents, though specific data for this compound is often not reported.
Research into the antibacterial effects of Pelargonium sidoides extracts has included testing against several Gram-positive pathogens. A key study evaluated methanolic extracts and their fractions against Staphylococcus aureus, Streptococcus pneumoniae, and beta-hemolytic Streptococcus 1451. While this compound was identified as a constituent of the plant, the specific minimum inhibitory concentrations (MICs) were reported for other compounds, such as umckalin (B150616) and 6,8-dihydroxy-5,7-dimethoxycoumarin, and for the extracts themselves. afrigetics.com There is no specific published data detailing the direct inhibitory activity of isolated this compound against these Gram-positive bacteria.
Similarly, the activity of P. sidoides extracts has been assessed against a panel of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, and Haemophilus influenzae. researchgate.netafrigetics.com The extracts demonstrated inhibitory effects, with MIC values for various fractions ranging from 0.6 to >10 mg/mL. However, these studies did not report the specific antibacterial activity of isolated this compound. The antibacterial efficacy was attributed to other constituents present in the extracts. researchgate.net
Interactive Table: Minimum Inhibitory Concentrations (MIC) of P. sidoides Extracts and Constituents (Note: Data for this compound is not available)
| Substance | S. aureus (MIC mg/mL) | S. pneumoniae (MIC mg/mL) | Beta-hemolytic Strep. (MIC mg/mL) | E. coli (MIC mg/mL) | K. pneumoniae (MIC mg/mL) | P. mirabilis (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | H. influenzae (MIC mg/mL) |
| Methanolic Extract | 5 | 5 | 5 | 7.5 | 7.5 | 7.5 | >10 | >10 |
| Ethyl Acetate Fraction | 1.25 | 1.25 | 2.5 | 2.5 | 2.5 | 1.25 | 2.5 | 2.5 |
| Butanol Fraction | 1.25 | 1.25 | 1.25 | 1.25 | 2.5 | 1.25 | 2.5 | 2.5 |
| Umckalin | 0.2 | 0.2 | 0.2 | 0.5 | 0.5 | 0.5 | 1 | 0.5 |
| 5,6,7-Trimethoxycoumarin | 0.5 | 0.5 | 0.5 | 1 | 1 | 1 | >1 | >1 |
| Source: Adapted from Kayser & Kolodziej, 1997. This table is for informational purposes to show the context of research on the source plant and its other constituents. The activity of this compound was not reported in this study. |
Despite the traditional use of Pelargonium sidoides for treating tuberculosis, scientific investigations have not supported a direct antitubercular effect from its individual chemical components. afrigetics.comdokumen.pub Studies on various compounds isolated from P. sidoides reported that none showed significant inhibitory activity against Mycobacterium tuberculosis. afrigetics.comdokumen.pub This suggests that this compound is likely not a primary active agent against this bacterium. afrigetics.comdokumen.pub Other research on different plant families, such as Rutaceae, has evaluated various coumarins against M. tuberculosis H37Rv, but these studies did not include this compound. scielo.br
There is currently no scientific evidence available from the reviewed literature to suggest that isolated this compound exhibits synergistic effects with conventional antibiotic agents. While the ethanolic extract of P. sidoides (EPs® 7630) is noted to have a "synergistic indirect antibacterial effect" against group A-streptococci, this action is attributed to the inhibition of bacterial adhesion to host cells rather than a classic synergistic interaction with an antibiotic. afrigetics.com
The ability to prevent bacteria from adhering to surfaces is a key antimicrobial strategy. Extracts from P. sidoides, the plant source of this compound, have been shown to inhibit the adhesion of bacteria such as group A-streptococci and Helicobacter pylori to epithelial cells. afrigetics.comafrigetics.com However, this anti-adhesive property has been primarily linked to other classes of compounds within the extract, specifically proanthocyanidins. afrigetics.com There are no available studies that have specifically investigated or confirmed the ability of isolated this compound to inhibit bacterial adhesion.
Synergistic Effects with Conventional Agents
Antifungal Activity
While specific studies detailing the antifungal activity of this compound are not extensively available in the provided search results, the broader class of coumarins has demonstrated notable antifungal properties. For instance, other coumarin (B35378) derivatives have shown inhibitory effects against various fungal strains. One study highlighted that 6-methylcoumarin (B191867) (6-MCM) exhibited significant antifungal activity against several phytopathogenic fungi, with a particularly strong effect on Valsa mali, the causative agent of apple tree Valsa canker. nih.gov The study found that 6-MCM inhibited the mycelial growth and spore germination of V. mali in a dose-dependent manner. nih.gov The antifungal mechanisms of coumarins are believed to involve the disruption of the fungal cell membrane's integrity. nih.gov
The general antifungal efficacy of coumarins is attributed to their chemical structure, and modifications such as hydroxylation at specific positions can enhance their activity. nih.gov Natural compounds, including those from medicinal plants, are increasingly being explored for their antifungal potential against a range of fungal infections, including those caused by Candida, Aspergillus, Pneumocystis, and Cryptococcus species. nih.gov
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory properties of this compound have been explored through its ability to modulate key inflammatory pathways and mediators.
Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a crucial signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage. nih.gov The inhibitory effect of compounds on NO production is a key indicator of their anti-inflammatory potential. Studies have shown that various natural compounds can inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines like RAW264.7. japsonline.com For example, certain flavonoids isolated from Polygonum multiflorum demonstrated significant inhibition of NO production, with IC50 values indicating their potency. japsonline.com While direct data on this compound's NO inhibition is not specified, the anti-inflammatory effects of other coumarins, such as 6-methylcoumarin, have been linked to the reduction of NO levels in LPS-stimulated RAW 264.7 cells. nih.gov
Modulation of Inflammatory Mediators (e.g., TNF-alpha, IL-6, IL-1beta, NO, PGE2)
The inflammatory cascade involves a host of mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β), as well as prostaglandins (B1171923) like PGE2. opendentistryjournal.comnih.govnih.gov The ability of a compound to modulate these mediators is a hallmark of its anti-inflammatory activity. TNF-α is a key proinflammatory cytokine involved in a wide range of inflammatory diseases. opendentistryjournal.com Many natural compounds have been shown to suppress the expression of these inflammatory molecules. For instance, Magnolia sieboldii extract was found to inhibit the production of NO and down-regulate the mRNA levels of IL-1β, IL-6, TNF-α, and COX-2 in LPS-stimulated macrophages. bioline.org.br Similarly, 6-methylcoumarin has been shown to decrease the production of pro-inflammatory cytokines in a concentration-dependent manner. nih.gov
NF-kappa B Pathway Modulation
The nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govwikipedia.org The NF-κB signaling pathway is a primary target for anti-inflammatory drug development. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. wikipedia.org The modulation of this pathway is a key mechanism for the anti-inflammatory effects of many compounds. For example, the anti-inflammatory action of 6-methylcoumarin has been attributed to its ability to reduce the phosphorylation of IκBα, thereby inhibiting the NF-κB pathway. nih.gov
Antioxidant Activity
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is often evaluated using various in vitro assays.
Radical Scavenging Assays (DPPH, ABTS)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to measure the radical scavenging ability of compounds. researchgate.net In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. nih.gov
Research on a related compound, 5,6,7,4'-tetramethoxyflavone, indicated low radical-scavenging activity in both DPPH and ABTS assays, with a maximum inhibition level below 50%. tjpr.org The study noted that the radical scavenging ability of flavonoids is influenced by their structure. tjpr.org It is important to note that while both assays are widely used, they can yield different results due to differences in their reaction mechanisms. researchgate.netsld.cu
| Compound/Extract | Assay | IC50 / % Inhibition | Source |
| Quercetin (B1663063) | DPPH | 10.7 μmol/L | tjpr.org |
| Quercetin | ABTS | 17.5 μmol/L | tjpr.org |
| 5,6,7,4'-tetramethoxyflavone | DPPH | Low scavenging activity (<50% inhibition) | tjpr.org |
| 5,6,7,4'-tetramethoxyflavone | ABTS | Low scavenging activity (<50% inhibition) | tjpr.org |
| H. cerastoides extract | DPPH | 84.2% ± 0.3 inhibition | nih.gov |
| H. cerastoides extract | ABTS | 90.2% ± 0.1 inhibition | nih.gov |
| H. perforatum extract | DPPH | 77.6% ± 0.5 inhibition | nih.gov |
| H. perforatum extract | ABTS | 81.2% ± 0.4 inhibition | nih.gov |
Anticancer and Cytotoxic Activities
Coumarins, as a diverse family of natural compounds, are widely recognized for their potential anticancer and cytotoxic properties. nih.govnih.govresearchgate.netatlantis-press.comnih.govjocpr.comrsc.org These activities are often attributed to various mechanisms, including the ability to interfere with cancer cell signaling, proliferation, and survival pathways. jocpr.comnih.gov However, specific studies detailing the cytotoxic profile of this compound against various cancer cell lines are not extensively available in the current body of scientific literature. Detailed data, such as IC50 values across different cell lines, which is crucial for quantifying cytotoxic potency, remains to be established for this specific compound.
Induction of Apoptosis and Cell Cycle Arrest
The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key mechanisms through which many anticancer agents exert their effects. nih.govarchivesofmedicalscience.comfrontiersin.org Coumarin derivatives have been shown to trigger these processes in cancer cells. nih.govnih.gov Despite this, specific experimental evidence demonstrating that this compound induces apoptosis or causes cell cycle arrest in specific phases (e.g., G0/G1 or G2/M) is not documented in the available research.
Mitochondrial Membrane Potential Loss
A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govfrontiersin.orgijbs.comcell-stress.com This loss of potential is often a precursor to the release of pro-apoptotic factors like cytochrome c. frontiersin.orgnih.gov While this is a known mechanism for many apoptosis-inducing compounds, there is no specific research available that investigates or confirms the ability of this compound to induce a loss of mitochondrial membrane potential in cancer cells.
Inhibition of Cell Proliferation
Inhibiting the uncontrolled proliferation of cancer cells is a fundamental goal of cancer therapy. nih.gov Numerous coumarin compounds have been evaluated for their antiproliferative effects. nih.govmdpi.com However, dedicated studies focusing on the specific inhibitory effect of this compound on cancer cell proliferation are absent from the current scientific literature.
Modulation of Key Signaling Pathways (e.g., JAK1, STAT3)
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the JAK1/STAT3 axis, is frequently dysregulated in various cancers and plays a crucial role in tumor progression and metastasis. nih.govnih.govmdpi.comtvarditherapeutics.comoatext.com Consequently, it has become an important target for novel anticancer therapies. At present, there are no available scientific studies that link this compound to the modulation of the JAK1/STAT3 pathway or any other key oncogenic signaling cascades.
Combination Therapy with Chemotherapeutic Agents (e.g., Bortezomib)
Combining therapeutic agents is a common strategy in oncology to enhance efficacy and overcome drug resistance. nih.gov Bortezomib, a proteasome inhibitor, is used in combination regimens for treating multiple myeloma and other cancers. larvol.comnih.gov There is currently no published research or clinical data on the use of this compound in combination therapy with Bortezomib or any other established chemotherapeutic agent.
Immunomodulatory Properties
Natural products, including various coumarins, are known to possess immunomodulatory activities, meaning they can alter or regulate the immune response. nih.govnih.govcimap.res.in this compound, also known as Artelin, has been identified in plant species such as Pelargonium sidoides, extracts of which have demonstrated immunomodulatory effects. However, the immunomodulatory properties are typically attributed to the complex mixture of phytochemicals within the extract, and research that isolates and characterizes the specific immunomodulatory activity of this compound itself is not available.
Other Reported Biological Activities
Beyond the more commonly investigated pharmacological areas, this compound has been associated with several other biological effects, including endocidal and potential antimicrobial and antioxidant activities. ontosight.ainih.gov This compound, a member of the coumarin family, has been isolated from various plants, including Pelargonium sidoides, Pelargonium reniforme, and Sapium discolor. nih.govresearchgate.netcapes.gov.br
One of the distinct reported activities is its endocidal effect. A study investigating secondary metabolites found that this compound isolated from the hexane (B92381) fraction of Triadica sebifera leaf and stem extracts demonstrated endocidal activity against seedlings of the same species. nih.gov Foliar application of the compound resulted in visible injury and death of the seedlings, highlighting a potential role in autoregulation or allelopathy. nih.gov
Table 1: Endocidal Activity of this compound
| Source Organism | Target Organism | Observed Effect | Method of Application |
| Triadica sebifera (Leaves and Stems) | 4-month-old seedlings of Triadica sebifera | Injury within hours, leading to death within days. | Foliar spray/droplet test of the isolated compound. nih.gov |
Additionally, broader screenings and reviews of coumarin derivatives have noted other potential biological properties for this compound. Research has suggested that the compound may possess antimicrobial and antioxidant properties. ontosight.ai These activities are attributed to the unique chemical structure of the coumarin ring substituted with four methoxy (B1213986) groups, which can influence its interactions within biological systems. ontosight.airesearchgate.net
V. Structure Activity Relationship Sar Studies of 5,6,7,8 Tetramethoxycoumarin and Its Analogues
General Principles of Coumarin (B35378) SAR
The coumarin scaffold, a fusion of a benzene (B151609) and a pyrone ring, serves as a versatile template for drug development due to its structural simplicity and a wide array of biological activities. researchgate.netresearchgate.net The therapeutic applications of coumarins are highly dependent on the nature and position of substituents on both the benzene and pyrone rings. mdpi.com
Key structural features that generally influence the biological activity of coumarins include:
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is a significant determinant of activity. nih.gov Hydroxylation, for instance, can increase water solubility. nih.gov Phenolic hydroxyl groups, in particular, are associated with the ability to scavenge reactive oxygen species. nih.gov
Substitution Patterns: The positions of substituents on the coumarin nucleus are critical. While positions C-3, C-4, and C-7 have been extensively studied for developing compounds with anticancer activity, positions C-5, C-6, and C-8 have been less explored. nih.gov
Lipophilicity: The lipophilicity of a coumarin derivative, influenced by its substituents, can affect its biological activity. For example, the substitution of the lactone ring with a hydrophobic group can increase inhibitory activity in certain contexts. conicet.gov.ar
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can impact the stability, reactivity, and ultimately the biological properties of coumarin derivatives. mdpi.com
Influence of Methoxy Substituents on Biological Activity
Methoxy groups (-OCH3) are electron-donating substituents that significantly modulate the biological profiles of coumarins. nih.govtjpr.org The presence of one or more methoxy groups at various positions on the coumarin ring is important for their biological activity. nih.gov
In the context of 5,6,7,8-tetramethoxycoumarin, the four methoxy groups contribute to its lipophilic character, which can influence its solubility and interaction with biological targets. ontosight.ai Research has indicated that this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai
Studies on various coumarins have shown that methoxy groups can:
Enhance Antioxidant Activity: The addition of methoxy groups, particularly at positions 7 and 8, has been associated with an improvement in radical scavenging activity. mdpi.com Electron-donating methoxy groups can enhance the antioxidant potential of coumarins. tjpr.org
Influence P-glycoprotein (Pgp) Inhibition: The presence of methoxy groups at positions 5 and 7 has been shown to impact the inhibition of P-glycoprotein, a protein associated with multidrug resistance. conicet.gov.ar
Contribute to Antifungal Activity: In some furanocoumarins, the presence of methoxy groups at C-8 and C-5 is beneficial for antifungal activity. nih.gov
Role of Specific Positions (e.g., C-6, C-7, C-8) in Activity Profiles
The regiochemistry of substitution on the coumarin's benzene ring plays a pivotal role in defining the specific biological activities of the resulting analogues.
C-6 Position: Substituents at the C-6 position can influence various activities. For instance, a chlorine atom at C-6 has been shown to improve DPPH scavenging activity compared to a methyl group. mdpi.com In some cases, methylation of a 6-OH group can reduce pro-apoptotic activity. conicet.gov.ar Coumarins substituted at C-6 are also associated with acetylcholinesterase inhibitory and anti-inflammatory properties. mdpi.com
C-7 Position: The C-7 position is frequently oxygenated in natural coumarins. mdpi.com A hydroxyl group at this position can significantly improve peroxide scavenging. mdpi.com The nature and length of the substituent at position 7 can also affect the specificity and selectivity of monoamine oxidase (MAO) inhibition. Furthermore, a methoxy group at C-7 is considered a basic structural requirement for marked antibacterial activity in some coumarins. grafiati.com
C-8 Position: The C-8 position is also critical for certain biological effects. A methoxy group at C-8 has been found to be important for the antiseizure activity of xanthotoxin. nih.gov The presence of substituents at the C-8 position, along with C-6, generally does not significantly affect the formation of a radical, unlike substituents at C-7. mdpi.comresearchgate.net
The following table summarizes the influence of substituents at these key positions on various biological activities based on available research.
| Position | Substituent | Observed Biological Activity/Effect |
| C-6 | Chlorine | Improved DPPH scavenging activity mdpi.com |
| Methyl | Less effective DPPH scavenger than chlorine mdpi.com | |
| Methylation of -OH | Reduced pro-apoptotic activity conicet.gov.ar | |
| C-7 | Hydroxyl | Improved peroxide scavenging mdpi.com |
| Methoxy | Antibacterial activity grafiati.com | |
| Substituent Nature/Length | Affects MAO inhibition specificity | |
| C-8 | Methoxy | Important for antiseizure activity nih.gov |
| Methyl | Improved MAO-A inhibition (in conjunction with other substitutions) nih.gov |
Comparison with Other Oxygenated Coumarins
This compound is part of a broader class of highly oxygenated coumarins, and its activity profile can be understood by comparison with other members of this group.
For instance, in the context of antioxidant activity, while the addition of methoxy groups at positions 7 and 8 can improve hydroxyl radical scavenging, the presence of methyl, methoxy, and chlorine substituents at positions 6, 7, and/or 8 has been noted to slightly improve DPPH scavenging but diminish ABTS scavenging. mdpi.com
In a study comparing structurally related coumarins for their ability to inhibit quorum sensing in Pseudomonas aeruginosa, it was found that coumarins with hydroxyl groups on the aromatic ring showed higher activity in inhibiting biofilm formation compared to those with substituents at positions 3 and 4. conicet.gov.ar
The antifungal activity of oxygenated coumarins also shows structural dependence. For example, in furanocoumarins, the presence of methoxy groups at both C-8 and C-5 was found to be beneficial. nih.gov
The table below provides a comparative overview of the biological activities of this compound and other representative oxygenated coumarins.
| Compound | Substitution Pattern | Notable Biological Activities |
| This compound | Methoxy groups at C-5, C-6, C-7, C-8 | Antioxidant, anti-inflammatory, antimicrobial ontosight.ai |
| Xanthotoxin | Methoxy group at C-8 (a furanocoumarin) | Antiseizure activity, DPPH radical scavenging nih.gov |
| Bergapten | Methoxy group at C-5 (a furanocoumarin) | Lower DPPH radical scavenging activity compared to xanthotoxin nih.gov |
| Coumarins with -OH at C-6 or C-7 | Hydroxyl group at C-6 or C-7 | Inhibition of biofilm formation conicet.gov.ar |
| 7-Hydroxy-5,6-dimethoxycoumarin (Umckalin) | Hydroxyl at C-7, Methoxy at C-5, C-6 | Component of Pelargonium sidoides with traditional use in respiratory infections edaegypt.gov.eg |
This comparative analysis highlights that while general principles of SAR apply, the specific biological activity of a coumarin is a result of the complex interplay of the number, type, and position of its oxygenated substituents.
Vi. Mechanistic Investigations of 5,6,7,8 Tetramethoxycoumarin Action
Molecular Targets and Binding Interactions
Specific molecular targets for 5,6,7,8-tetramethoxycoumarin have not yet been definitively identified in published literature. However, the broader family of coumarins is recognized for its ability to interact with a diverse array of biological macromolecules, with the nature and position of substituents on the coumarin (B35378) nucleus playing a critical role in determining binding affinity and target selectivity.
Coumarin derivatives have been widely studied for their interactions with various enzymes and receptors. For instance, some have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.net Another prominent example is the targeting of Vitamin K epoxide reductase complex subunit 1 (VKORC1) by anticoagulant coumarins. sobereva.com The interactions between coumarins and their protein targets are typically governed by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The four methoxy (B1213986) groups on this compound are expected to significantly influence its polarity and hydrogen bonding capacity, thereby shaping its binding profile. A review of synthetic coumarin-chalcone hybrids has highlighted the importance of identifying plausible molecular targets to guide drug discovery. dovepress.com Without dedicated studies, the precise molecular targets and binding modes of this compound remain an area for future research.
Cellular Pathways Affected by this compound
The specific cellular pathways modulated by this compound are not well-defined in current scientific literature. Inferences can be drawn from the activities of other related coumarins. As a class, coumarins are known to modulate a variety of signaling pathways that are fundamental to cellular function. sobereva.com
For example, the anti-inflammatory properties of some coumarins are thought to be mediated through the inhibition of pathways involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In the context of cancer, certain coumarins have been shown to affect pathways related to cell cycle control, apoptosis, and angiogenesis. The specific biological activities and the cellular pathways that are influenced are highly dependent on the substitution pattern of the coumarin scaffold. sobereva.com this compound has been isolated from Pelargonium sidoides, a plant with a history of use in traditional medicine for respiratory ailments, suggesting a potential role in pathways associated with antimicrobial or immunomodulatory activities. Research on coumarins from Pelargonium species has indicated that the oxygenation pattern, including the presence of methoxy groups, is a key determinant for antibacterial activity. sobereva.comdovepress.com However, direct experimental evidence linking this compound to specific cellular pathways is yet to be established.
In Silico Studies and Computational Modeling
In the absence of extensive experimental data, in silico methodologies serve as a crucial tool for investigating the properties and potential bioactivities of this compound.
A theoretical investigation into the structure and UV spectra of both 7-Methoxycoumarin and this compound has been documented. researchgate.netsobereva.comresearchgate.nethanspub.org Such studies typically utilize Density Functional Theory (DFT), a computational quantum mechanical modeling method, to calculate the electronic structure and properties of molecules. researchgate.netsobereva.comresearchgate.nethanspub.org DFT calculations can provide valuable information, including the molecule's optimized geometry, the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and its electronic transitions, which correlate with the UV-Vis absorption spectrum. These computational insights are instrumental in understanding the molecule's stability, reactivity, and photophysical characteristics.
| Computational Parameter | Significance in DFT Studies |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable three-dimensional arrangement of atoms in the molecule. |
| HOMO-LUMO Energy Gap | Provides an indication of the molecule's chemical reactivity and kinetic stability. |
| UV-Vis Spectra Simulation | Correlates calculated electronic transitions with experimentally observed absorption peaks. |
| Molecular Electrostatic Potential | Maps the charge distribution to identify regions susceptible to electrophilic or nucleophilic interactions. |
These theoretical calculations lay the groundwork for a fundamental understanding of this compound at the molecular level.
While specific molecular docking or dynamics simulation studies for this compound were not found in the reviewed literature, these computational techniques are extensively used to explore the potential interactions of other coumarin derivatives with biological targets. Molecular docking is a method that predicts the preferred orientation of a small molecule (ligand) when it binds to a receptor, offering insights into binding affinity and the pattern of interactions. pcbiochemres.com For instance, docking studies have been employed to investigate the potential of other coumarin derivatives as inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2). pcbiochemres.com
Following docking, molecular dynamics simulations can be used to assess the stability of the resulting ligand-protein complex over time, providing a more dynamic and realistic representation of the binding interactions. Such computational studies would be invaluable for identifying potential protein targets for this compound and elucidating its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) analysis involves the creation of mathematical models that correlate the chemical structures of a series of compounds with their biological activities. dovepress.com These models are powerful tools for predicting the activity of novel compounds and for understanding which molecular features are crucial for a specific biological effect. dovepress.com
At present, there are no specific QSAR models in the scientific literature that incorporate this compound. The development of a robust QSAR model would necessitate a dataset of structurally related coumarins with experimentally determined biological activity. Such a model could then be used to predict the potential activity of this compound and to inform the design of new, potentially more potent, analogues. The descriptors used in QSAR models are varied and can be categorized as constitutional, topological, geometrical, and electronic.
| QSAR Descriptor Type | Examples | Information Provided |
|---|---|---|
| Constitutional | Molecular weight, number of atoms, number of rings | Provides fundamental information about the molecule's composition. |
| Topological | Connectivity indices (e.g., Randić index), shape indices | Describes the atomic connectivity and overall shape of the molecule. |
| Geometrical | Molecular surface area, molecular volume, principal moments of inertia | Relates to the three-dimensional properties of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Offers insights into the electronic distribution and reactivity of the molecule. |
The application of QSAR modeling to a series of tetramethoxycoumarin derivatives could yield significant insights into their structure-activity relationships.
Vii. Analytical Methodologies for 5,6,7,8 Tetramethoxycoumarin Research
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the analysis of 5,6,7,8-Tetramethoxycoumarin, offering high-resolution separation for both quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. Its application is crucial for determining the purity of the compound, often achieving levels between 95-98%. chemnorm.com The versatility of HPLC allows for its use with various detectors, such as UV/VIS, and different mobile phases to optimize the separation of coumarins and other phenolic compounds. impactfactor.org
For the analysis of phenolic compounds like this compound, reversed-phase columns, such as a Symmetry C18 column (5µm, 4.6x250mm), are commonly employed. impactfactor.org The mobile phase composition is critical for achieving good separation. Typical solvent systems include mixtures of methanol (B129727) and acetic acid or acetonitrile (B52724) and phosphoric acid, often run in a gradient elution mode to enhance resolution. impactfactor.org For instance, a common method might involve a flow rate of 1.0 ml/min with UV detection at wavelengths between 280-360 nm. impactfactor.org The retention time of this compound under specific HPLC conditions serves as a key identifier, which can be confirmed by comparing it to a standard.
Table 1: Illustrative HPLC Parameters for Coumarin (B35378) Analysis
| Parameter | Value |
| Column | Symmetry C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Methanol and Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 280-360 nm |
| Injection Volume | 20 µL |
This table represents typical starting parameters for the HPLC analysis of coumarins; specific conditions for this compound may require optimization.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of coumarins, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. The sample is typically vaporized in a heated injector port and separated on a capillary column. libretexts.org
The choice of column is critical, with various stationary phases available to suit different analytes. shimadzu.com For complex mixtures, temperature programming of the column oven is employed to facilitate the separation of compounds with a wide range of boiling points. epa.gov An electron capture detector (ECD) is particularly sensitive to electrophilic compounds and can be used for the detection of certain coumarin derivatives. epa.gov Sample preparation for GC analysis may involve extraction with a suitable solvent like isohexane, followed by concentration. oiv.int
Table 2: General GC Parameters for Analysis of Organic Compounds
| Parameter | Value |
| Injection Port | Split/Splitless, Heated |
| Column | Capillary Column (e.g., DB-1) |
| Carrier Gas | Helium, Argon, or Nitrogen |
| Oven Program | Temperature-programmed |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
This table outlines general GC parameters; specific method development is required for this compound.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods for Characterization and Analysis
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the coumarin core and the protons of the four methoxy (B1213986) groups. rsc.org
¹³C NMR: Carbon-13 NMR reveals the number of unique carbon atoms in the molecule and their electronic environment. pressbooks.pub The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbons. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 (Carbonyl) | - | ~160 |
| C-3 | ~6.2 | ~114 |
| C-4 | ~7.6 | ~140 |
| C-4a | - | ~138 |
| C-5 (and OCH₃) | ~3.9 | ~145 (C), ~61 (OCH₃) |
| C-6 (and OCH₃) | ~4.0 | ~142 (C), ~61 (OCH₃) |
| C-7 (and OCH₃) | ~4.1 | ~150 (C), ~62 (OCH₃) |
| C-8 (and OCH₃) | ~3.9 | ~135 (C), ~62 (OCH₃) |
| C-8a | - | ~108 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. scienceready.com.au
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This soft ionization technique is particularly useful for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing fragmentation. wikipedia.org The resulting fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. libretexts.orglibretexts.org For this compound (MW: 266.25), characteristic fragments would arise from the loss of methyl groups (-15 Da) or methoxy groups (-31 Da).
Fast Atom Bombardment Mass Spectrometry (FAB-MS): Another soft ionization technique that can be used to obtain molecular weight information.
Table 4: Expected Mass Spectrometry Data for this compound (C₁₃H₁₄O₆)
| Technique | Ion | Expected m/z |
| HR-ESI-MS | [M+H]⁺ | 267.0812 |
| [M+Na]⁺ | 289.0631 | |
| EI-MS (Fragmentation) | [M]⁺ | 266 |
| [M-CH₃]⁺ | 251 | |
| [M-OCH₃]⁺ | 235 | |
| [M-CO]⁺ | 238 |
Note: The fragmentation pattern in EI-MS can be complex and these are just some of the expected primary fragments.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying the functional groups present in a molecule. vscht.cz For this compound, the IR spectrum would be characterized by several key absorption bands. edaegypt.gov.eg
The most prominent peak would be the strong absorption from the C=O stretch of the lactone ring, typically appearing in the region of 1750-1720 cm⁻¹. spectroscopyonline.comlibretexts.org The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. vscht.cz Additionally, strong bands corresponding to the C-O stretching of the methoxy groups and the ester linkage would be present in the 1300-1000 cm⁻¹ range. spectroscopyonline.com The C-H stretching vibrations of the aromatic and methoxy groups would appear around 3000 cm⁻¹. vscht.cz
Table 5: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Lactone C=O | Stretch | 1750 - 1720 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (Ether & Ester) | Stretch | 1300 - 1000 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Aliphatic C-H (Methoxy) | Stretch | ~2950 - 2850 |
UV-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. amazonaws.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of a molecule's electronic structure, particularly its system of conjugated π-electrons. msu.edu
For this compound, theoretical studies using density functional theory have been performed to calculate its UV spectrum in a methanol solvent. hanspub.orghanspub.org These computational analyses predict the primary absorption peaks and attribute them to specific electronic transitions within the molecule. hanspub.orgresearchgate.net
A 2024 theoretical study reported the following UV absorption maxima for this compound: hanspub.orgresearchgate.net
312 nm: This peak is attributed to a π→π* charge transfer excitation, involving p-π conjugation from the methoxy groups at the C6 and C7 positions to the coumarin ring system. hanspub.org
244 nm: This absorption is due to a π→π* local excitation, resulting from p-π conjugation of the methoxy groups at the C5 and C8 positions with the benzene (B151609) ring. hanspub.org
211 nm: This peak arises from a combination of a π→π* local excitation, involving the methoxy groups at the C5 and C6 positions, and an n→π* local excitation from the lone pair electrons on the oxygen of the C7 methoxy group. hanspub.org
The presence of four methoxy groups causes a red shift (a shift to longer wavelengths) in the absorption peaks compared to simpler coumarins like 7-methoxycoumarin. hanspub.orgresearchgate.net
| Calculated λmax (nm) | Attributed Electronic Transition | Reference |
|---|---|---|
| 312 | π→π* Charge Transfer Excitation | hanspub.org |
| 244 | π→π* Local Excitation | hanspub.org |
| 211 | π→π* and n→π* Local Excitation | hanspub.org |
Method Validation Protocols in Analytical Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org It is a critical requirement for quality control and regulatory submissions in many industries. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the specific parameters that need to be evaluated. ich.orggmp-compliance.orglabmanager.com These parameters ensure that the method is reliable, reproducible, and accurate for the analysis of a specific analyte, such as this compound. The primary characteristics for validating a quantitative assay include accuracy, precision, linearity, range, detection and quantitation limits, and specificity. numberanalytics.comadvancechemjournal.com
Accuracy
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is a measure of the systematic error of a method. For an assay, accuracy is often determined by applying the analytical procedure to a sample matrix spiked with known amounts of the analyte (e.g., this compound). The accuracy is then expressed as the percentage of analyte recovered by the assay. nih.gov
For example, in the validation of an HPLC method for other coumarin derivatives, accuracy was assessed by spiking samples at three different concentration levels. vup.sk
Table 1: Illustrative Example of an Accuracy Study for a Coumarin Compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria |
|---|---|---|---|
| 80.0 | 79.2 | 99.0 | Typically 80-120% for assays ich.org |
| 100.0 | 101.5 | 101.5 | |
| 120.0 | 118.2 | 98.5 |
This table is an illustrative example based on general validation principles and data for related compounds; specific data for this compound was not available in the cited sources.
Precision (Repeatability, Intermediate Precision, Reproducibility)
Precision is the measure of the random error of an analytical method. It expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org Precision is typically expressed as the relative standard deviation (RSD). nih.gov
The ICH Q2(R1) guideline defines three levels of precision: ich.org
Repeatability: Precision under the same operating conditions over a short interval of time (also known as intra-assay precision).
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Reproducibility: Precision between different laboratories (inter-laboratory studies).
Table 2: Illustrative Example of a Precision Study for a Coumarin Compound
| Precision Level | Concentration (µg/mL) | n | Mean Measured Conc. (µg/mL) | RSD (%) | Acceptance Criteria |
|---|---|---|---|---|---|
| Repeatability (Intra-day) | 100.0 | 6 | 100.8 | 0.9 | Typically ≤2% RSD |
| Intermediate Precision (Inter-day) | 100.0 | 6 | 101.2 | 1.4 |
This table is an illustrative example based on general validation principles and data for related compounds; specific data for this compound was not available in the cited sources.
Linearity and Range
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample. ich.org This is demonstrated by analyzing a series of standards at different concentrations and is typically evaluated by examining the correlation coefficient (R²) of the linear regression line, which should ideally be close to 1.0. nih.gov A minimum of five concentrations is generally recommended to establish linearity. ich.org
The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision. ich.org For an assay, the typical range is 80% to 120% of the test concentration. ich.org
Table 3: Illustrative Example of a Linearity Study for a Coumarin Compound
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,430 |
| 10.0 | 155,100 |
| 50.0 | 769,500 |
| 100.0 | 1,542,000 |
| 150.0 | 2,315,500 |
| Regression Equation: y = 15410x + 850 | |
| Correlation Coefficient (R²): 0.9998 |
This table is an illustrative example based on general validation principles; specific data for this compound was not available in the cited sources.
Detection Limit and Quantitation Limit
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org
These limits are crucial for impurity testing but are also determined for assays. They are often estimated based on the signal-to-noise ratio, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. chromatographyonline.comnih.gov
Table 4: Illustrative Example of LOD and LOQ for a Coumarin Analysis Method
| Parameter | Value (ng/mL) | Basis |
|---|---|---|
| Limit of Detection (LOD) | 15 | Signal-to-Noise Ratio ≈ 3:1 |
| Limit of Quantitation (LOQ) | 50 | Signal-to-Noise Ratio ≈ 10:1 |
This table is an illustrative example based on data for related coumarin compounds nih.gov; specific data for this compound was not available in the cited sources.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks. advancechemjournal.com This can be confirmed by spiking the sample with known impurities to check for co-elution. Furthermore, peak purity can be assessed using techniques like a photodiode array (PDA) detector, which compares spectra across the peak, or by coupling the chromatograph to a mass spectrometer (MS). ich.orgnih.gov
Robustness
The robustness of an analytical procedure is a measure of its ability to remain unaffected by small, deliberate variations in method parameters. ich.org This characteristic provides an indication of the method's reliability during normal usage and is a key component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines. ich.orgbiopharmaspec.comispe.org Robustness studies are typically conducted during the method development phase to identify which parameters may have a significant effect on the results, thereby helping to establish appropriate system suitability test (SST) parameters. ispe.orgchromatographyonline.com
For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for the analysis of coumarins, several parameters would be intentionally varied to assess robustness. semanticscholar.orgresearchgate.net These variations might include the composition and pH of the mobile phase, the flow rate, the column temperature, and the make or batch of the HPLC column. semanticscholar.org The evaluation would focus on the impact of these changes on critical outputs such as peak retention time, resolution between adjacent peaks, peak area (quantitation), and theoretical plates. semanticscholar.org A method is deemed robust if the results remain within acceptable criteria despite these minor procedural alterations.
The following table illustrates the typical parameters and variations examined during a robustness study for an HPLC-based analysis of this compound.
Table 1: Illustrative Parameters for a Robustness Study of an HPLC Method
| Parameter | Nominal Value | Variation 1 | Variation 2 | Potential Effect on Analysis |
|---|---|---|---|---|
| Mobile Phase Composition | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (62:38 v/v) | Acetonitrile:Water (58:42 v/v) | Retention Time, Resolution, Peak Shape |
| Mobile Phase pH | 6.0 | 5.8 | 6.2 | Retention Time, Peak Tailing |
| Column Temperature | 30°C | 28°C | 32°C | Retention Time, Selectivity |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Retention Time, Peak Height/Area |
| Wavelength | 320 nm | 318 nm | 322 nm | Analyte Response, Sensitivity |
| Column Manufacturer | Brand X, C18 | Brand Y, C18 | - | Retention Time, Selectivity, Peak Shape |
Sample Preparation Techniques for Analytical Studies
Effective sample preparation is a critical prerequisite for accurate and reliable analytical studies, aiming to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com Given that this compound is a natural product, its extraction from plant tissues is a primary concern.
The initial step typically involves the extraction of the compound from the raw plant material. This is often achieved using solvent extraction techniques. mdpi.comnih.gov The choice of solvent is critical; polar solvents like ethanol (B145695), methanol, or aqueous mixtures are frequently employed for extracting coumarins due to their good solubility in these media. nih.govresearchgate.net Methods such as maceration (soaking the material in a solvent), sonication (using ultrasound to enhance extraction), and Soxhlet extraction are commonly utilized to maximize the recovery of the target compound from the plant matrix. nih.govresearchgate.netscielo.br For instance, studies on various plants have successfully used hydroalcoholic solutions or pure methanol to extract different types of coumarins. nih.govscielo.br
Following extraction, the crude extract is often subjected to one or more clean-up and purification steps. These are necessary to remove other classes of compounds (e.g., chlorophylls, lipids, other secondary metabolites) that might interfere with the final analysis. Liquid-liquid extraction (LLE) can be used to partition the analyte between two immiscible solvents, while solid-phase extraction (SPE) is widely used for sample clean-up and concentration. nih.gov In SPE, the extract is passed through a cartridge containing a solid adsorbent that selectively retains either the analyte or the impurities.
For the isolation and purification of specific coumarins like this compound, various chromatographic techniques are indispensable. Column chromatography using stationary phases such as silica (B1680970) gel or Sephadex LH-20 is a standard procedure for separating compounds based on their polarity and size. koreascience.kr
The following table summarizes various sample preparation techniques applicable to the analysis of coumarins from natural sources.
Table 2: Summary of Sample Preparation Techniques for Coumarin Analysis
| Technique | Description | Purpose | Typical Application |
|---|---|---|---|
| Maceration | Soaking powdered plant material in a solvent for an extended period. mdpi.comscielo.br | Initial extraction of compounds from solid samples. | Extracting coumarins from dried, powdered leaves or roots. |
| Sonication (Ultrasound-Assisted Extraction) | Using ultrasonic waves to accelerate solvent extraction. scielo.br | Efficient and rapid extraction, reducing time and solvent consumption. | Extraction of coumarins from various plant parts. |
| Soxhlet Extraction | Continuous extraction of a solid with a hot solvent. researchgate.net | Exhaustive extraction for less soluble compounds. | Obtaining high yields of total coumarins from plant material. |
| Liquid-Liquid Extraction (LLE) | Partitioning of solutes between two immiscible liquid phases. | Sample clean-up; separating compounds based on their relative solubilities. | Fractionating crude plant extracts to separate coumarins from highly polar or non-polar impurities. |
| Solid-Phase Extraction (SPE) | Passing a sample through a solid sorbent to adsorb the analyte or interferences. nih.gov | Sample clean-up, concentration, and solvent switching. | Purifying coumarin-containing extracts prior to HPLC analysis. |
| Column Chromatography | Separation of chemical compounds based on differential adsorption to a stationary phase. koreascience.kr | Isolation and purification of individual compounds from a mixture. | Isolating this compound from a crude plant extract. |
Viii. Future Directions and Research Gaps for 5,6,7,8 Tetramethoxycoumarin
Elucidation of Broader Pharmacological Profiles
Table 1: Reported and Potential Pharmacological Activities of 5,6,7,8-Tetramethoxycoumarin
| Pharmacological Activity | Evidence/Rationale | Source(s) |
|---|---|---|
| Antioxidant | Demonstrated in preliminary studies. | ontosight.ai |
| Anti-inflammatory | Investigated for its anti-inflammatory effects. | ontosight.ai |
| Antimicrobial | Suggested to have antimicrobial properties. | ontosight.ai |
| Immunomodulatory | As a constituent of Pelargonium sidoides (EPs® 7630), which exhibits significant immunomodulatory properties. | afrigetics.com |
| Anticancer | Other coumarin (B35378) derivatives have shown potent anti-leukemia activities. | grafiati.comresearchgate.net |
Advanced Mechanistic Studies at the Cellular and Subcellular Levels
Understanding how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. Currently, there is a significant gap in knowledge regarding its specific cellular targets and signaling pathways. Advanced mechanistic studies are required to elucidate these processes. For instance, investigations could focus on its impact on key inflammatory pathways such as NF-κB and MAPKs, which are common targets for anti-inflammatory phytochemicals. biocrick.commdpi.com Research on related coumarins has shown effects on the cell cycle, inducing S-phase arrest and apoptosis in cancer cells, providing a template for similar investigations into this compound. researchgate.net Furthermore, as a component of the herbal remedy EPs® 7630, which is known to stimulate phagocytosis and enhance antimicrobial peptide release, its specific role in these immune responses should be isolated and studied. afrigetics.com
Exploration of Synergistic Effects with Other Phytochemicals
Phytochemicals often exhibit enhanced therapeutic potential when acting in concert rather than as isolated compounds. ijisrt.com This synergy can manifest through various mechanisms, including improved bioavailability, protection from biodegradation, and multi-target effects on cellular pathways. ijisrt.comnuevo-group.com The efficacy of plant extracts like EPs® 7630 is believed to stem from the complex interplay of its numerous constituents, including various coumarins, phenolic acids, and flavonoids. afrigetics.comnih.gov
Future research should explore the synergistic potential of this compound with other phytochemicals. This could involve combining it with other compounds from Pelargonium sidoides or with well-known bioactive molecules like curcumin (B1669340) or quercetin (B1663063) to assess whether such combinations lead to enhanced anti-inflammatory, antioxidant, or antimicrobial activity. ijisrt.comresearchgate.net Such studies are essential for understanding the benefits of whole-plant medicine and for designing potent, multi-component therapeutic formulations. nih.gov
Development of Novel Analogues with Enhanced Bioactivity
The chemical structure of this compound serves as a promising scaffold for synthetic modification. The development of novel analogues could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Research into other coumarin derivatives has demonstrated the success of this approach; for example, the synthesis of coumarin-tetrahydroisoquinoline hybrids yielded compounds with significant anti-arrhythmic activity. grafiati.com Similarly, coupling coumarin derivatives with other molecular fragments has been used to create analogues of HIV-1 protease inhibitors. core.ac.uk
A systematic structure-activity relationship (SAR) study of this compound is a logical next step. This would involve synthesizing a series of analogues by modifying the methoxy (B1213986) groups or adding different functional groups to the coumarin ring and evaluating their biological activity. This process could lead to the identification of new chemical entities with superior therapeutic potential. grafiati.comcore.ac.uk
In-depth Toxicological and Safety Assessments
Before any compound can be considered for therapeutic use, a thorough evaluation of its safety profile is mandatory. There is currently a lack of comprehensive toxicological data for this compound. One study noted that at high concentrations, the compound exhibited endocidal activity, meaning it was toxic to the plant that produced it. nih.gov While this provides an initial data point, it is insufficient for assessing human safety.
A formal toxicological assessment should be conducted following established international guidelines. cdc.govwho.int This involves a tiered approach, starting with in vitro cytotoxicity assays and progressing to in vivo studies in animal models to determine acute and chronic toxicity, as well as any potential genotoxic or carcinogenic effects. wiley.comcdc.gov Establishing a clear dose-response relationship and identifying a no-observed-adverse-effect level (NOAEL) are critical steps in this process. europa.eu
Potential Therapeutic Applications and Translational Research
The ultimate goal of phytochemical research is to translate basic scientific findings into tangible clinical benefits. ibcsg.org The known anti-inflammatory, antioxidant, and immunomodulatory activities of this compound and its source plant suggest several potential therapeutic applications. ontosight.aiafrigetics.com These could range from treating inflammatory skin conditions and respiratory tract infections to addressing chronic diseases where oxidative stress is a key pathological factor.
Translational research for this compound would involve moving from preclinical animal models that validate its efficacy for a specific disease to, eventually, well-designed clinical trials in humans. nih.govnih.gov The journey from a laboratory finding to a clinically approved therapy is long and complex, but the foundational evidence for this compound warrants further investment in this translational pathway.
Table 2: Potential Therapeutic Applications for Translational Research
| Pharmacological Effect | Potential Therapeutic Area | Rationale |
|---|---|---|
| Anti-inflammatory & Immunomodulatory | Respiratory Tract Infections | Based on its presence in Pelargonium sidoides (EPs® 7630), used for bronchitis and sinusitis. afrigetics.comyok.gov.tr |
| Anti-inflammatory | Inflammatory Diseases (e.g., Arthritis, Dermatitis) | Many coumarins possess anti-inflammatory properties that could be harnessed for these conditions. ontosight.ai |
| Antioxidant | Diseases linked to Oxidative Stress | Its ability to counteract oxidative stress could be beneficial in neurodegenerative or cardiovascular diseases. ontosight.ai |
| Anticancer | Leukemia and other Cancers | Based on the potent anticancer effects observed in other coumarin analogues. grafiati.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for isolating 5,6,7,8-Tetramethoxycoumarin from plant sources?
- Methodology : Utilize sequential chromatographic techniques. For example, extract plant material (e.g., Ailanthus altissima) with chloroform, then purify via silica gel column chromatography, followed by HP-20 and Sephadex LH-20 columns. Confirm purity using TLC and NMR spectroscopy .
- Key considerations : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to resolve closely related coumarins. Monitor fractions using UV detection (λ ~ 310–330 nm for coumarins).
Q. How can structural confirmation of this compound be achieved?
- Methodology : Combine ¹H-NMR and ¹³C-NMR to identify methoxy groups (δ ~ 3.8–4.0 ppm for OCH₃) and coumarin backbone signals (e.g., δ ~ 6.2–6.4 ppm for H-3 and H-4). Compare with published spectra .
- Advanced validation : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₁₃H₁₄O₆, exact mass 266.0790) .
Q. What are the basic synthetic routes for this compound?
- Methodology : Start with 5,6-dihydroxycoumarin derivatives. Perform stepwise methylation using dimethyl sulfate (DMS) or methyl iodide in alkaline conditions. Monitor reaction progress via HPLC to avoid over-methylation .
- Example : Methylation of 5,6-dihydroxy-7,8-dimethoxy-4-methylcoumarin with DMS yields 4-methyl-5,6,7,8-tetramethoxycoumarin (m.p. 65–66°C) .
Advanced Research Questions
Q. How can conflicting structural assignments in literature be resolved?
- Case study : Mata & McLaughlin (1980c) initially misassigned the structure of a related tetramethoxycoumarin due to incomplete NMR analysis. Resolution involved revisiting 2D-NMR (COSY, HSQC) and X-ray crystallography .
- Recommendation : Cross-validate spectral data with synthetic standards and computational modeling (e.g., DFT calculations for NMR chemical shifts).
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodology :
- Step 1 : Protect hydroxyl groups with acetyl or benzyl groups before methylation to prevent side reactions.
- Step 2 : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methylation efficiency in biphasic systems .
- Yield optimization : Monitor reaction kinetics via in-situ FTIR to terminate reactions at optimal conversion (~85–90%).
Q. How does the stability of this compound vary under different storage conditions?
- Findings :
- Short-term : Stable at room temperature in sealed amber vials (degradation <5% over 6 months) .
- Long-term : Degrades in aqueous solutions (hydrolysis of methoxy groups at pH > 8.0). Store at –20°C in anhydrous ethanol or DMSO .
- Analytical validation : Track degradation via HPLC-PDA (monitor loss of methoxy peaks at 275 nm).
Methodological Challenges & Solutions
Q. How to address low solubility of this compound in bioactivity assays?
- Approach :
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Validate biocompatibility via negative controls to exclude solvent-mediated artifacts.
Q. What analytical techniques differentiate this compound from positional isomers?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
